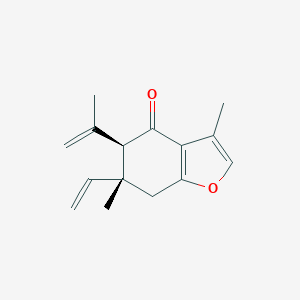
Curzerenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La curzéronone peut être synthétisée par une combinaison de synthèse de γ-cétoester et d'annulation de 3-méthylfurane, les deux utilisant des nitrooléfines comme synthons . La matière de départ, le 2-méthyl-4-oxo-2-vinylpentanoate de méthyle, est préparée par la réaction catalysée par un acide de Lewis du l-méthoxy-2-méthyl-l-[(triméthylsilyl)oxy]-1,3-butadiène et du 2-nitropropène . L'intermédiaire clé, la 3,6-diméthyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one, est assemblée par la réaction catalysée par KF de la 5-méthyl-5-vinylcyclohexane-1,3-dione et du 1-nitro-1-phénylthiopropène .
Analyse Des Réactions Chimiques
La curzéronone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :
Applications de la recherche scientifique
Chimie : Elle est utilisée comme matière de départ pour la synthèse d'autres molécules organiques complexes.
Médecine : Des recherches ont montré que la curzéronone possède des propriétés anticancéreuses, en particulier contre les cellules de carcinome pulmonaire humain résistantes aux médicaments.
Mécanisme d'action
La curzéronone exerce ses effets par le biais de multiples mécanismes :
Action antimicrobienne : Elle perturbe l'intégrité de la membrane cellulaire des micro-organismes, ce qui conduit à la mort cellulaire.
Action antioxydante : La curzéronone piège les radicaux libres et réduit le stress oxydatif dans les cellules.
Action anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en modifiant l'expression des protéines liées à l'apoptose (Bax, Bcl-2) et en affectant le potentiel de la membrane mitochondriale.
Applications De Recherche Scientifique
Mécanisme D'action
Curzerenone exerts its effects through multiple mechanisms:
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antioxidant Action: This compound scavenges free radicals and reduces oxidative stress in cells.
Anticancer Action: It induces apoptosis in cancer cells by altering the expression of apoptosis-related proteins (Bax, Bcl-2) and affecting mitochondrial membrane potential.
Comparaison Avec Des Composés Similaires
La curzéronone est structurellement similaire à d'autres sesquiterpènes comme la curzérène, l'épicurzérénone et le curcumol . elle est unique en raison de ses propriétés bioactives spécifiques :
Curzérène : Structure similaire mais diffère par son activité biologique et ses propriétés pharmacologiques.
Épicurzérénone : Un isomère de la curzéronone avec une formule moléculaire similaire mais un arrangement spatial différent des atomes.
La combinaison unique de propriétés antimicrobiennes, antioxydantes et anticancéreuses de la curzéronone en fait un composé précieux pour la recherche et le développement futurs dans divers domaines scientifiques.
Propriétés
Numéro CAS |
20493-56-5 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1 |
Clé InChI |
ZVMJXSJCBLRAPD-UKRRQHHQSA-N |
SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |
SMILES isomérique |
CC1=COC2=C1C(=O)[C@H]([C@](C2)(C)C=C)C(=C)C |
SMILES canonique |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |
Apparence |
Oil |
Point d'ébullition |
320.00 to 321.00 °C. @ 760.00 mm Hg |
Key on ui other cas no. |
20493-56-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


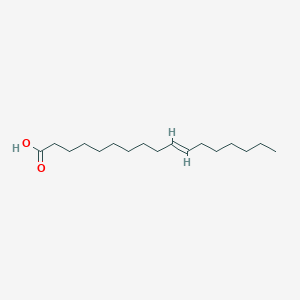




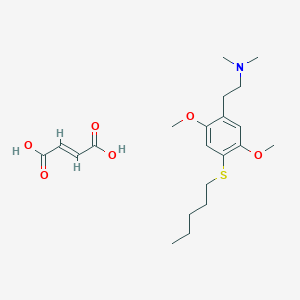

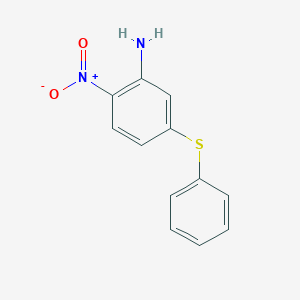
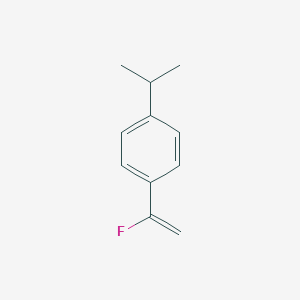


![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)


